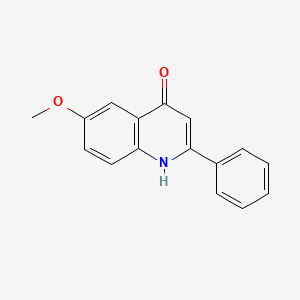

4-Hydroxy-6-methoxy-2-phenylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, which in turn modulates its biological and pharmacological properties. frontiersin.org

Quinoline derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org This wide range of potential therapeutic applications has made the quinoline nucleus a focal point for drug discovery and development. nih.govorientjchem.org Researchers are continually exploring new synthetic methods and modifications of the quinoline scaffold to design novel compounds with enhanced efficacy and selectivity for various biological targets. frontiersin.orgorientjchem.org The ability to form hybrids with other pharmacologically active moieties further expands the potential of quinoline derivatives in developing treatments for a wide array of diseases. nih.govfrontiersin.org

Historical Context of 4-Hydroxyquinoline (B1666331) Derivatives Research

Research into 4-hydroxyquinoline derivatives, also known as 4-quinolones, has a rich history. These compounds can exist in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolinone forms. researchgate.net One of the earliest significant discoveries in this area was serendipitous, with a 3-carboxyl-substituted 4-hydroxyquinoline identified as an antibacterial agent during the synthesis of chloroquine (B1663885). nih.gov This discovery ultimately paved the way for the development of the highly successful fluoroquinolone class of antibiotics. nih.gov

Another important early derivative is kynurenic acid, a 2-carboxylic acid derivative of 4-hydroxyquinoline, which is recognized as an endogenous metabolite in humans with potential neuroprotective properties. nih.gov Over the decades, extensive research has been dedicated to synthesizing and evaluating the biological activities of various 4-hydroxyquinoline derivatives. researchgate.netacs.org Studies have explored their potential as antioxidants, with some derivatives being investigated for their ability to stabilize organic materials against degradation by light, oxygen, and heat. scirp.org The reactivity of the 4-hydroxyquinoline scaffold has allowed for numerous chemical modifications, such as aminomethylation, leading to a diverse library of compounds with a wide range of potential applications. nih.gov

Overview of Current Research Landscape Pertaining to 4-Hydroxy-6-methoxy-2-phenylquinoline (B102221) and Related Structures

The specific compound, 4-Hydroxy-6-methoxy-2-phenylquinoline, also known as 6-methoxy-2-phenylquinolin-4-ol, is identified by the CAS number 17282-70-1. nih.govsigmaaldrich.com Its molecular formula is C16H13NO2. nih.gov

Current research often focuses on the synthesis and biological evaluation of derivatives of the 6-methoxy-2-phenylquinoline (B1600625) core structure. For instance, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov In that study, while the primary focus was on derivatives with different substitutions at the 4-position, it highlights the interest in the 6-methoxy-2-phenylquinoline scaffold for addressing challenges in cancer therapy. nih.gov

Similarly, research into 4-phenyl-2-quinolone (4-PQ) derivatives, which share a structural resemblance, has shown that methoxy (B1213986) substitutions at various positions, including the 6-position, can significantly influence their anticancer activities. nih.gov One study synthesized a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives and tested their antiproliferative effects on cancer cell lines. nih.gov

The table below summarizes findings for some related quinoline derivatives from recent studies.

| Compound/Derivative Class | Research Focus | Key Findings |

| 6-methoxy-2-arylquinoline analogues | P-glycoprotein (P-gp) inhibition | Alcoholic derivatives at position 4 showed significant P-gp inhibitory activity, stronger than the reference compound verapamil. nih.gov |

| Methoxy-substituted 4-phenyl-2-quinolone (4-PQ) derivatives | Anticancer activity | A 6-methoxy substituted derivative demonstrated excellent antiproliferative activity against COLO205 and H460 cancer cell lines. nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer activity (PI3Kα inhibition) | Derivatives showed inhibitory activity against Caco-2 and HCT-116 human colon cancer cell lines. mdpi.com |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives | Anticancer activity (G-Quadruplex targeting) | A 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline derivative was the most active in the series against the HeLa cell line. nih.gov |

Furthermore, the synthesis of related structures like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been optimized for use as an intermediate in creating compounds targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers. researchgate.net The synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has also been explored, with these compounds showing antiproliferative activity against colon cancer cell lines by targeting the PI3Kα enzyme. nih.gov These studies collectively underscore the ongoing academic interest in the 6-methoxyquinoline (B18371) scaffold as a template for developing new potential therapeutic agents.

The table below provides details on specific synthesized derivatives related to the core structure.

| Compound Name | Molecular Formula | Key Research Application |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | C17H13NO3 | Intermediate in the synthesis of P-gp inhibitors. nih.gov |

| (6-methoxy-2-phenylquinolin-4-yl) methanol | C17H15NO2 | Investigated as a P-gp inhibitor. nih.gov |

| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | C25H22ClNO3 | Synthesized as a potential pharmacological agent. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-7-8-14-13(9-12)16(18)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFBIYVXNYYXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972642 | |

| Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57183-50-3, 17282-70-1 | |

| Record name | 6-Methoxy-2-phenyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057183503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17282-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity Profiles of 4 Hydroxy 6 Methoxy 2 Phenylquinoline and Its Derivatives

Anticancer and Antiproliferative Research

The quest for novel anticancer agents has led researchers to investigate quinoline (B57606) derivatives for their ability to combat cancer cell growth and proliferation. These compounds have been shown to interfere with several key processes essential for cancer cell survival and division.

Derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline (B102221) have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. Research indicates that the core quinoline structure, particularly when modified, can effectively inhibit the growth of various cancer cells.

For instance, studies on 2-phenylquinoline (B181262) derivatives have highlighted their activity. The introduction of a methoxy (B1213986) group at the C-6 position was found to significantly enhance activity while reducing toxicity to host cells. uniurb.it One derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), showed potent cytotoxic activity with GI50 values between 1.9 and 3.2 nM across a panel of cancer cells. nih.gov Another related compound, PQ2, exhibited significant cytotoxicity in HCT-116 cells with an IC50 value of 4.97 ± 1.93 μM. researchgate.net The parent compound, 4-Hydroxy-6-methoxy-2-phenylquinoline, has shown anticancer potential with an IC₅₀ between 20-50 µM in breast cancer cell lines. Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivatives showed no significant cytotoxicity against HepG2 cells. nih.gov In studies involving lung cancer cells, a stilbenoid analog demonstrated strong growth inhibitory activity in A549 cells with an IC50 of 0.03 microM. nih.gov

Table 1: Antiproliferative Activities of Selected Quinoline Derivatives Against Human Tumor Cell Lines

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 4-Hydroxy-6-methoxy-2-phenylquinoline | Breast Cancer | 20-50 µM | |

| PQ2 | HCT-116 | 4.97 ± 1.93 μM | researchgate.net |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) | Various | 1.9–3.2 nM | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | 0.03 µM | nih.gov |

A key mechanism through which these quinoline derivatives exert their anticancer effects is by modulating the cell cycle, a tightly regulated process that governs cell division. Several studies have reported that these compounds can cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from completing mitosis.

For example, 5-hydroxy-7-methoxy-2-phenyl-4-quinolone derivatives were specifically evaluated for their ability to induce cell cycle arrest in the G2/M phase. nih.gov The most potent of these, 2-(3-fluorophenyl)-5-hydroxy-7-methoxy-4-quinolone (3f), showed significant activity in this regard. nih.gov Similarly, another potent derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), was also found to cause cell arrest in the G2/M phase. nih.gov This effect on the cell cycle is a crucial aspect of their antimitotic activity. Studies on other related compounds have also shown the ability to induce G2/M phase arrest in human lung cancer cells (A549). nih.gov

In addition to halting the cell cycle, derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without causing the inflammation associated with necrosis.

Research has shown that treatment with these compounds can trigger the apoptotic pathway. For instance, the potent derivative 5f, after causing G2/M arrest, was found to disrupt microtubule formation, a process often linked to the induction of apoptosis. nih.gov A study on the compound PQ2 demonstrated that it significantly induced apoptosis in HCT-116 cells, as confirmed by the annexin (B1180172) V/ethidium homodimer III staining method. researchgate.net In A549 lung cancer cells, a stilbenoid analog was shown to induce apoptosis, evidenced by an increase in sub-G1 phase DNA content, morphological changes, and DNA fragmentation. nih.gov This induction of apoptosis was associated with the elevated expression of the pro-apoptotic protein p53 and the release of cytochrome c. nih.gov

The antimitotic activity of these quinoline derivatives is often linked to their ability to interfere with tubulin, the protein that polymerizes to form microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.

Several derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline have been identified as potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies suggest that these compounds can bind to the colchicine-binding site on tubulin, preventing its assembly into microtubules. nih.gov For example, compound 5f was found to be a significant inhibitor of tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine (B1669291) binding. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, highlighting a key mechanism of their anticancer action.

Antimicrobial Research

Beyond their anticancer properties, quinoline derivatives have also been investigated for their effectiveness against various microbial pathogens. The 4-hydroxy-2-alkylquinoline (HAQ) family, to which 4-Hydroxy-6-methoxy-2-phenylquinoline belongs, is known for its antimicrobial activities. nih.govnih.gov

Research into the antibacterial potential of these compounds has yielded promising results against both Gram-positive and Gram-negative bacteria.

In Pseudomonas aeruginosa, 4-hydroxy-2-alkylquinolines (HAQs) are not only produced by the bacterium as signaling molecules but also exhibit antibiotic properties. nih.govnih.govmdpi.com For example, 4-hydroxy-2-heptylquinoline (HHQ) and its derivatives are known to be active against various bacteria. nih.gov

Derivatives of 2-phenylquinoline have been specifically studied as inhibitors of the NorA efflux pump in Staphylococcus aureus. uniurb.itnih.govnih.gov This pump is a major contributor to antibiotic resistance in S. aureus. By inhibiting this pump, these compounds can restore the efficacy of antibiotics like ciprofloxacin (B1669076) against resistant strains. uniurb.it The introduction of a methoxy group on the C-6 position of the 2-phenylquinoline core was found to significantly improve this inhibitory activity. uniurb.it Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel antibacterial agents targeting the DNA gyrase B in S. aureus, with some derivatives showing potent activity against MRSA strains (MICs: 4–8 µg/mL). nih.gov The parent compound, 4-Hydroxy-6-methoxy-2-phenylquinoline, has also been noted for its potential against S. aureus and E. coli.

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class/Derivative | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | MRSA | MICs: 4–8 µg/mL | nih.gov |

| 4-Hydroxy-6-methoxy-2-phenylquinoline | S. aureus, E. coli | Antibacterial potential noted | |

| 2-Phenylquinoline derivatives | S. aureus (resistant strains) | NorA efflux pump inhibition | uniurb.it |

| 4-Hydroxy-2-alkylquinolines (HAQs) | P. aeruginosa | Antibiotic activity | nih.gov |

Antifungal Properties (e.g., against Rhizoctonia solani, Magnaporthe oryzae, Phomopsis sp.)

The quinoline scaffold, and specifically derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline, has been a subject of interest in the development of new antifungal agents. mdpi.com Research has demonstrated that modifications to the quinoline nucleus can yield compounds with significant activity against a range of phytopathogenic and human pathogenic fungi. mdpi.comnih.gov

Derivatives of quinoline have shown notable efficacy against various fungal species. For instance, certain synthetic quinoline derivatives have exhibited potent anti-dermatophytic and anti-yeast actions. nih.gov In studies evaluating a range of synthetic compounds, some have shown selective and potent inhibition of fungal growth. For example, some derivatives are active against yeast strains with Minimum Inhibitory Concentrations (MICs) in the range of 25–50 μg/mL, while others demonstrate efficacy against filamentous fungi with MICs between 12.5–25 μg/mL. nih.gov

The antifungal potential of these compounds has been investigated against significant plant pathogens like Rhizoctonia solani, which causes sheath blight in rice. nih.govnih.gov Extracts from certain plants containing complex chemical structures have shown complete inhibition of R. solani at concentrations of 250 and 500 μg/mL. nih.gov Furthermore, substituted phenylhydrazone derivatives linked to a quinoxaline (B1680401) scaffold, a related heterocyclic system, have demonstrated potent in vitro activity against R. solani, with some compounds showing EC50 values as low as 0.16 μg·mL-1, which is more potent than the commercial fungicide carbendazim. researchgate.net While direct data for 4-Hydroxy-6-methoxy-2-phenylquinoline against Magnaporthe oryzae and Phomopsis sp. is not extensively detailed in the provided context, the broad-spectrum antifungal activity of related quinoline derivatives suggests potential efficacy. mdpi.com

| Fungal Species | Compound/Derivative Type | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Yeast strains | Quinoline derivatives | MIC | 25–50 μg/mL | nih.gov |

| Filamentous fungi | Quinoline derivatives | MIC | 12.5–25 μg/mL | nih.gov |

| Rhizoctonia solani | Petroleum ether extract of M. cortex | Inhibition Rate | 100% at 250 and 500 μg/mL | nih.gov |

| Rhizoctonia solani | (E)-6-((2-Phenylhydrazono)methyl)quinoxaline derivative (6p) | EC50 | 0.16 μg·mL-1 | researchgate.net |

Antituberculosis Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Quinoline derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov The core structure of 4-Hydroxy-6-methoxy-2-phenylquinoline is related to scaffolds that have shown significant inhibitory effects on the growth of M. tuberculosis H37Rv. nih.govnih.gov

Research into various quinoline and quinazoline (B50416) derivatives has yielded compounds with impressive antitubercular activity. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened, with some showing a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against the H37Rv strain. mdpi.com Specifically, compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were among the most active. mdpi.com Another derivative incorporating an imidazole (B134444) ring also showed significant activity against both susceptible and multidrug-resistant (MDR) strains, with MIC values of 4 and 16 µg/mL, respectively. mdpi.com

Furthermore, novel 2-(quinoline-4-yloxy)acetamides have been synthesized and evaluated as potent inhibitors of M. tuberculosis growth, with some demonstrating submicromolar MIC values against both drug-sensitive and drug-resistant strains. nih.gov One particular derivative was able to inhibit the M. tuberculosis H37Rv strain with a MIC value of 0.09 μM. nih.gov These findings underscore the potential of the broader quinoline class, including 4-Hydroxy-6-methoxy-2-phenylquinoline derivatives, as a foundation for developing new and effective antitubercular agents.

| Strain | Compound/Derivative Type | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| M. tuberculosis H37Rv | 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | MIC | 2 µg/mL | mdpi.com |

| M. tuberculosis H37Rv | 2,3-dihydroquinazolin-4(1H)-one derivative (3k) | MIC | 4 µg/mL | mdpi.com |

| MDR M. tuberculosis | 2,3-dihydroquinazolin-4(1H)-one derivative (3k) | MIC | 16 µg/mL | mdpi.com |

| M. tuberculosis H37Rv | 2-(quinolin-4-yloxy)acetamide derivative (6m) | MIC | 0.09 μM | nih.gov |

Antimalarial and Antiprotozoal Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) and other 4-aminoquinolines being historically significant. nih.gov Derivatives of 2-phenylquinoline are being investigated for their potential to overcome drug resistance in malaria and for their activity against other protozoan parasites. nih.gov

A series of novel 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were synthesized and evaluated for their in vitro activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. nih.gov The results indicated antiprotozoal activity with IC50 values in the micromolar range. nih.gov One of the quinoline derivatives was identified as a particularly potent antimalarial candidate against a chloroquine-sensitive strain of P. falciparum (3D7), exhibiting a high selectivity index. nih.gov

The development of new antiprotozoal agents is critical due to increasing drug resistance. nih.gov The structural versatility of the quinoline nucleus allows for the design of derivatives with potential novel mechanisms of action, possibly targeting pathways such as hemoglobin degradation in Plasmodium. nih.govnih.gov

| Parasite | Compound/Derivative Type | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Plasmodium falciparum (3D7) | 2,4-bis[(substituted-aminomethyl)phenyl]quinoline (1c) | Selectivity Index | 97 | nih.gov |

| Trypanosoma brucei brucei | 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline (3h) | Selectivity Index | 43 | nih.gov |

Antiviral Investigations

The 2-phenylquinoline scaffold has been identified as a promising starting point for the development of broad-spectrum antiviral agents, particularly against coronaviruses. nih.gov In a phenotypic-based screening assay against SARS-CoV-2, a compound with a 2-phenylquinoline structure emerged as a significant hit. nih.gov

Subsequent synthesis and evaluation of analogues led to the identification of derivatives with low micromolar activity against SARS-CoV-2 replication and minimal cytotoxicity. nih.gov Specifically, the functionalization of the quinoline core with two methoxy groups, combined with a p-propoxyphenyl ring at the C-2 position and a basic ethoxy side chain at C-4, resulted in derivatives with EC50 values ranging from 2.6 to 13 μM. nih.gov Furthermore, some of these compounds also showed pronounced antiviral activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, with EC50 values in the range of 0.2 to 9.4 μM. nih.gov One derivative, featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, demonstrated potent activity against the SARS-CoV-2 helicase (nsp13), a highly conserved enzyme, highlighting its potential as a pan-coronavirus inhibitor. nih.gov

| Virus | Compound/Derivative Type | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | 2-Phenylquinoline derivative | EC50 | 6 μM | nih.gov |

| SARS-CoV-2 | Functionalized 2-phenylquinoline derivatives | EC50 | 2.6 - 13 μM | nih.gov |

| HCoV-229E & HCoV-OC43 | Functionalized 2-phenylquinoline derivatives | EC50 | 0.2 - 9.4 μM | nih.gov |

Modulation of Drug Resistance Mechanisms

P-glycoprotein (P-gp) Efflux Pump Inhibition

P-glycoprotein (P-gp) is a key efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.govnih.gov The inhibition of P-gp is a significant strategy to overcome MDR. nih.gov A new series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potential P-gp inhibitors. nih.gov

In these studies, alcoholic quinoline derivatives were found to significantly inhibit the efflux of rhodamine 123, a known P-gp substrate, at a concentration of 10 μM. nih.gov Two compounds, in particular, demonstrated P-gp inhibitory activity that was 1.3-fold and 2.1-fold stronger than that of verapamil, a well-known P-gp inhibitor. nih.gov Structure-activity relationship (SAR) studies revealed that a hydroxymethyl group at position 4 of the quinoline ring plays a crucial role in the P-gp efflux inhibition of these compounds. nih.gov

The mechanism of inhibition can vary, with some compounds acting as competitive or noncompetitive inhibitors, while others may interfere with the ATPase activity of P-gp, which is essential for the energy-dependent drug efflux process. nih.govmdpi.com The development of potent and specific P-gp inhibitors from the quinoline class of compounds holds promise for resensitizing resistant cancer cells to chemotherapy. nih.gov

| Compound/Derivative Type | Activity | Concentration | Comparison | Reference |

|---|---|---|---|---|

| Alcoholic quinoline derivative (5a) | Significant inhibition of rhodamine 123 efflux | 10 μM | 1.3-fold stronger than verapamil | nih.gov |

| Alcoholic quinoline derivative (5b) | Significant inhibition of rhodamine 123 efflux | 10 μM | 2.1-fold stronger than verapamil | nih.gov |

Synergistic Effects with Established Therapeutics (e.g., Fluoroquinolones)

The combination of P-gp inhibitors with established therapeutic agents is a strategy to enhance the efficacy of drugs that are substrates of this efflux pump. nih.gov While direct studies on the synergistic effects of 4-Hydroxy-6-methoxy-2-phenylquinoline with fluoroquinolones are not detailed in the provided context, the principle of synergy is well-established. For instance, the combination of certain oxidative agents has been shown to synergistically enhance the removal of fluoroquinolones from aqueous solutions. nih.gov

In the context of antimicrobial therapy, the co-administration of an efflux pump inhibitor with an antibiotic can increase the intracellular concentration of the antibiotic, thereby restoring its effectiveness against resistant bacterial strains. hksmp.com Research has shown that some quinoline derivatives can have a synergistic effect when combined with standard drugs like ciprofloxacin, a fluoroquinolone antibiotic. researchgate.net This is often quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy. researchgate.net For example, a hybrid compound demonstrated a synergistic effect with ciprofloxacin against P. aeruginosa with an FICI value of 0.375. researchgate.net This suggests that derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline could potentially act as chemosensitizers or potentiators for existing antibiotics like fluoroquinolones, although specific studies are required to confirm this.

Enzyme Inhibition Studies

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological enzymes. Research into 4-Hydroxy-6-methoxy-2-phenylquinoline and its analogs has revealed inhibitory activity against several key enzyme families implicated in disease.

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. Their inhibition has become a key strategy in cancer therapy. While direct studies on 4-Hydroxy-6-methoxy-2-phenylquinoline are limited, related quinoline-based compounds have been developed as potent HDAC inhibitors. nih.gov Research groups have focused on modifying the quinoline scaffold to achieve isoform selectivity. For instance, a series of 3-substituted quinolinehydroxamic acids demonstrated remarkable selectivity for HDAC6 over other isoforms. tandfonline.com Another study exploring quinoline-based hydroxamic acids identified compounds with pan-HDAC inhibitory activity. nih.gov

The development of selective inhibitors is a critical goal. For example, certain N-(2-aminophenyl)-benzamides have shown high selectivity for Class I HDACs, with one compound exhibiting an IC50 value of 6 nM against the HDAC3-NCoR2 complex while showing significantly weaker inhibition of other isoforms. core.ac.uk Quinazoline-based derivatives have also been explored, with some showing selectivity for HDAC6. mdpi.com These findings underscore the potential of the broader quinoline and quinazoline framework as a basis for developing specific HDAC inhibitors, though the precise profile of 4-Hydroxy-6-methoxy-2-phenylquinoline itself remains to be fully elucidated.

Table 1: HDAC Inhibition by Representative Quinoline and Benzamide Derivatives This table presents data for related inhibitor classes to illustrate typical potencies, as specific data for 4-Hydroxy-6-methoxy-2-phenylquinoline is not available.

| Compound Class | Target | IC50 | Reference |

|---|---|---|---|

| 3-pyridyl quinolinehydroxamic acid (Compound 25) | HDAC6 | 4.75 nM | tandfonline.com |

| N-(2-aminophenyl)-benzamide (Compound 15k) | HDAC3-NCoR2 | 6 nM | core.ac.uk |

| N-(2-aminophenyl)-benzamide (Compound 15k) | HDAC1 | 80 nM | core.ac.uk |

| N-(2-aminophenyl)-benzamide (Compound 15k) | HDAC2 | 110 nM | core.ac.uk |

Topoisomerases are vital enzymes that manage DNA topology during replication and transcription, making them established targets for anticancer drugs. mdpi.com Quinolone and quinoline derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov These inhibitors can function by stabilizing the enzyme-DNA complex, which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks. nih.gov

For example, certain benzofuroquinolinedione derivatives showed potent Topo II inhibitory activity, with IC50 values significantly lower than the standard drug etoposide. nih.gov One derivative, compound 8i , had an IC50 of 0.68 µM against Topo II. nih.gov In another study, pyrazolo[4,3-f]quinoline derivatives were evaluated, with compound 2E inhibiting 88.3% of Topo IIα activity at a concentration of 100 µM, similar to the positive control. mdpi.com While these studies highlight the potential of the quinoline scaffold in targeting topoisomerases, the specific inhibitory activity of 4-Hydroxy-6-methoxy-2-phenylquinoline against these enzymes has not been detailed.

Table 2: Topoisomerase Inhibition by Representative Quinoline Derivatives This table showcases the inhibitory potential of related quinoline structures against Topoisomerase I and II.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuroquinolinedione (8d) | Topo II | 1.19 | nih.gov |

| Benzofuroquinolinedione (8i) | Topo II | 0.68 | nih.gov |

| Benzofuroquinolinedione (8d) | Topo I | 42.0 | nih.gov |

| Benzofuroquinolinedione (8i) | Topo I | 64.3 | nih.gov |

| Etoposide (Reference) | Topo II | 78.4 | nih.gov |

The ubiquitin-proteasome pathway is a complex system responsible for protein degradation, playing a critical role in cellular homeostasis and the regulation of processes like cell cycle control and apoptosis. nih.govyoutube.com Inhibition of the proteasome disrupts these functions and has emerged as a therapeutic strategy in oncology. nih.gov The 26S proteasome is the primary complex involved in this ATP-dependent process. mdpi.com

Substituted quinolines have been identified as a class of noncovalent proteasome inhibitors. nih.gov In one study, a quinolin-chlorobenzothioate derivative, QCBT7, was found to induce proteasome inhibition, leading to the accumulation of ubiquitylated proteins in cancer cells. nih.govnih.gov This activity resulted in downstream effects such as ER stress and apoptosis, similar to known proteasome inhibitors. nih.gov These findings suggest that the quinoline core can serve as a scaffold for molecules that modulate the proteasome pathway, although direct evidence for 4-Hydroxy-6-methoxy-2-phenylquinoline's involvement in this pathway is not yet established.

Beyond the aforementioned enzymes, derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline have been investigated for their effects on other significant enzyme targets.

P-glycoprotein (P-gp) Inhibition : P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. nih.govfrontiersin.org 4-Hydroxy-6-methoxy-2-phenylquinoline has been specifically identified as an inhibitor of P-gp. Its hydroxyl and methoxy groups are believed to be important for this inhibitory activity, which can help reverse MDR and enhance the efficacy of co-administered anticancer drugs. nih.govnih.gov

Other Kinases and Enzymes : Broader studies on diaryl-substituted quinolines have indicated inhibitory properties against a diverse set of enzymes, including EGFR/FAK kinase and cyclooxygenase-2 (COX-2), which are involved in cell signaling and inflammation, respectively. mdpi.com Furthermore, some quinoline derivatives have been designed as inhibitors of BET bromodomains, which are epigenetic "readers" involved in gene transcription. nih.gov

Anti-inflammatory Response Investigations

Inflammation is a complex biological response implicated in numerous chronic diseases. Quinoline and its derivatives have shown potential as anti-inflammatory agents. mdpi.com Studies on related structures, such as 4-hydroxy-2-quinolones and quinazolinones, have demonstrated anti-inflammatory effects in various models. nih.govresearchgate.netresearchgate.net

The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. For instance, certain quinazolinone derivatives exhibit potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org This is a critical marker of inflammatory response. The anti-inflammatory activity of some compounds is mediated through the suppression of NF-κB and MAPK signaling pathways. mdpi.com One study on 2-alkylaminomethylquinoline derivatives noted an ability to prevent tissue inflammation, a crucial factor in the progression of certain chronic conditions. mdpi.com While these investigations point to the anti-inflammatory potential of the quinoline scaffold, specific studies detailing the anti-inflammatory response of 4-Hydroxy-6-methoxy-2-phenylquinoline are needed.

Antioxidant Activity Assessments

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which can cause cellular damage through oxidative stress. Phenolic compounds are well-known for their antioxidant properties, largely due to the hydrogen-donating ability of their hydroxyl (-OH) groups. nih.gov The structure of 4-Hydroxy-6-methoxy-2-phenylquinoline, containing both a phenolic hydroxyl group and a methoxy (-OCH3) group, suggests a potential for antioxidant activity. The methoxy group can also contribute to antioxidant capacity. nih.gov

The antioxidant potential of new compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the respective free radicals. nih.gov Studies on various quinoline and quinazolinone derivatives have reported a range of antioxidant activities in these assays. nih.gov The presence and position of hydroxyl and methoxy groups on the aromatic rings significantly influence this activity. nih.govnih.gov For example, analysis of hydroxyphenyl-substituted quinolines has shown that the position of the hydroxyl group (ortho, meta, or para) affects the antioxidant potential. nih.gov

Table 3: Antioxidant Activity of Representative Heterocyclic Compounds in DPPH & ABTS Assays This table includes data from related heterocyclic compounds to illustrate the range of antioxidant activities observed in common assays.

| Compound Class/Derivative | Assay | Activity (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| Quinazolinone derivative (D-16) | DPPH | IC50 = 22.3 µM | researchgate.net |

| 1,2,3-Triazole derivative (4a) | DPPH | IC50 = 1.88 mM | researchgate.net |

| 1,2,3-Triazole derivative (4a) | ABTS | IC50 = 2.17 mM | researchgate.net |

| Gallic Acid (Reference) | ABTS | IC50 = 1.03 µg/mL | nih.gov |

| Ascorbic Acid (Reference) | DPPH | IC50 = 111.6 µM | researchgate.net |

Anticonvulsant Activity Evaluation

The quinoline scaffold is a key feature in numerous compounds investigated for their anticonvulsant properties. tandfonline.comresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening methods to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively. nih.govkoreascience.krnih.gov

For instance, studies on 8-substituted quinolines have revealed that certain modifications, such as the introduction of a 2-hydroxypropyloxy moiety, can lead to significant anticonvulsant effects. nih.govjst.go.jp One of the most potent compounds in this series was 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline. nih.govjst.go.jp Similarly, research into 7-alkoxy-4,5-dihydro- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoline-1(2H)-ones has identified compounds with substantial anticonvulsant activity and a high safety margin. nih.gov Specifically, 7-benzyloxyl-4,5-dihydro- tandfonline.comnih.govnih.govthiazolo[4,3-a]quinoline-1(2H)-one demonstrated a median effective dose (ED₅₀) of 12.3 mg/kg in the MES test, which was accompanied by a high protective index, indicating a favorable separation between efficacy and neurotoxicity. nih.gov

Furthermore, the anticonvulsant potential of 6-alkyloxyl-3,4-dihydro-2(1H)-quinoliones has been explored. In this series, 6-hexyloxy-3,4-dihydro-2(1H)-quinolinone was found to be effective in both MES and scMet tests, though it also exhibited significant neurotoxicity. koreascience.kr In contrast, 6-benzyloxy-3,4-dihydro-2(1H)-quinolinone showed moderate anti-MES activity with no observed neurotoxicity at higher doses, suggesting that specific substitutions on the quinoline core are critical for both potency and safety. koreascience.kr

Although these findings highlight the promise of the quinoline framework in the development of new anticonvulsant agents, specific experimental data evaluating the anticonvulsant activity of 4-Hydroxy-6-methoxy-2-phenylquinoline is not available in the reviewed literature.

| Compound Name | Anticonvulsant Test Model | Reported Activity | Reference |

|---|---|---|---|

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | MES, scMet | Potent anticonvulsant activity | nih.govjst.go.jp |

| 7-benzyloxyl-4,5-dihydro- tandfonline.comnih.govnih.govthiazolo[4,3-a]quinoline-1(2H)-one | MES | ED₅₀ of 12.3 mg/kg | nih.gov |

| 6-hexyloxy-3,4-dihydro-2(1H)-quinolinone | MES, scMet | ED₅₀ of 24.0 mg/kg (MES) and 21.2 mg/kg (scMet) | koreascience.kr |

| 6-benzyloxy-3,4-dihydro-2(1H)-quinolinone | MES | ED₅₀ of 29.6 mg/kg with low neurotoxicity | koreascience.kr |

Receptor Binding Affinity

The mechanism of action for many anticonvulsant drugs involves interaction with specific receptors in the central nervous system. For quinoline and related derivatives, several receptor systems are of interest.

Cannabinoid Receptors

The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors that play a role in modulating neurotransmission. nih.govnih.gov The CB1 receptors are densely expressed in the brain and their activation can influence seizure thresholds, making them a target for anticonvulsant drug development. nih.gov While a variety of ligands have been developed and tested for their affinity to cannabinoid receptors, there is no specific data available in the reviewed literature regarding the binding affinity of 4-Hydroxy-6-methoxy-2-phenylquinoline for either CB1 or CB2 receptors. researchgate.net

TSPO

The translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor, is located on the outer mitochondrial membrane and is involved in various cellular processes. nih.gov While TSPO has been investigated as a target for therapeutic agents in neurological disorders, specific binding affinity data for 4-Hydroxy-6-methoxy-2-phenylquinoline at this site has not been reported in the available scientific literature.

Benzodiazepine (BZD) binding site of GABAA receptor

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the brain and a key target for many anticonvulsant drugs. nih.gov Benzodiazepines exert their anticonvulsant effects by binding to a specific allosteric site on the GABAA receptor, enhancing the inhibitory effect of GABA. nih.gov This binding site is typically located at the interface of an α (α1, α2, α3, or α5) and a γ2 subunit. nih.govnih.gov

Structurally related compounds, such as quinazolin-4(3H)-one derivatives, have been investigated as positive allosteric modulators of the GABAA receptor at the benzodiazepine binding site. mdpi.comnih.gov For example, some 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown anticonvulsant activity that is believed to be mediated through the GABAA receptor. mdpi.com The interaction is thought to involve hydrogen bonding between the quinazolinone core and specific amino acid residues within the benzodiazepine binding pocket. mdpi.com Furthermore, certain pyrazoloquinolinone compounds have been identified as selective modulators of GABAA receptors containing the α6 subunit, a subtype also insensitive to classical benzodiazepines. google.comnih.govnih.gov

Despite the established role of the benzodiazepine binding site in mediating anticonvulsant activity and the investigation of related heterocyclic compounds, no direct experimental data on the binding affinity of 4-Hydroxy-6-methoxy-2-phenylquinoline for the benzodiazepine binding site of the GABAA receptor has been found in the reviewed literature.

| Compound Class/Name | Receptor Target | Reported Finding | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | GABAA Receptor (BZD site) | Investigated as positive allosteric modulators. | mdpi.comnih.gov |

| Pyrazoloquinolinone Compound 6 | α6 subunit-containing GABAA Receptor | Identified as a selective positive allosteric modulator. | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituent Position on Biological Activity

The specific arrangement of substituents on the quinoline (B57606) core is a critical determinant of biological efficacy. Modifications at positions C-6, C-4, and C-2, as well as on the phenyl ring itself, have profound effects on activity.

The methoxy (B1213986) group at the C-6 position is a key feature in many biologically active quinoline derivatives. Its presence is often associated with enhanced pharmacological effects. For instance, in the development of P-glycoprotein (P-gp) inhibitors, the 6-methoxy-2-arylquinoline framework was utilized, drawing inspiration from the natural product quinine (B1679958). nih.gov Studies on quinoline-imidazole hybrids have shown that an electron-donating methoxy group at certain positions can enhance antimalarial activity. nih.gov The position of the methoxy group is crucial; its placement influences the molecule's interaction with biological targets and its physicochemical properties. researchgate.net In a series of 2,4-diarylquinolines, a methoxy group at C-6 was part of a design that resulted in a compound with increased lipophilicity, an important factor for drug permeability. mdpi.com Furthermore, research on quinoline derivatives as inhibitors of the PI3K/AkT/mTOR pathway highlights a derivative with a methoxy-benzenesulfonamide pyridinyl moiety at C-6, which showed potent inhibition. nih.gov

The hydroxyl group at the C-4 position, or its tautomeric keto form in the quinolin-4-one, is pivotal for the biological activity of this class of compounds. The 4-hydroxyquinoline (B1666331) moiety is a recognized pharmacophore. However, in a study aimed at discovering broad-spectrum anti-coronavirus agents, a 4-hydroxyquinoline derivative of the 2-phenylquinoline (B181262) scaffold was found to be completely inactive, underscoring that the presence of the hydroxyl group alone is not sufficient and that other substitutions are necessary to impart antiviral activity. acs.org Conversely, SAR data for a series of 6-methoxy-2-arylquinolines revealed that converting a C-4 carboxyl group to a hydroxymethyl group played a key role in P-gp efflux inhibition. nih.gov The 4-hydroxy-2-quinolinone scaffold is considered a privileged structure in drug discovery, exhibiting a wide array of biological activities. mdpi.com In studies of ring-substituted 8-hydroxyquinolines, a 4-hydroxy derivative demonstrated higher hydrophobicity compared to its 2-hydroxy isomer, which can influence biological activity. nih.gov

The 2-phenylquinoline (2-PhQ) scaffold is a promising chemotype for developing potent therapeutic agents, such as NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov The bulky phenyl ring at the C-2 position can prevent certain chemical reactions, such as competitive N-alkylation, during synthesis. acs.org The introduction of different aryl moieties at the C-2 position has been a focus of SAR studies to improve biological efficacy. nih.gov Placing a phenyl group at the C-2 position of the quinoline core has been shown to increase antimalarial activity in some derivatives. nih.gov The phenyl group's substitution pattern is also critical; for example, a p-propoxyphenyl group at C-2 was a common feature in a series of compounds tested for anti-coronavirus activity. acs.org

Substitutions on the phenyl ring and at other positions on the quinoline core significantly modulate the biological activity of the parent compound.

Phenyl Ring Substitutions: In the pursuit of selective COX-2 inhibitors, a methylsulfonyl group at the para-position of the C-2 phenyl ring was identified as a key pharmacophore. nih.gov For anti-coronavirus agents, removing a p-propoxy group from the 2-phenyl ring resulted in a loss of activity. acs.org Similarly, replacing the p-propoxyphenyl ring with other moieties like 5-chlorothienyl or 2-pyridinyl was also detrimental to activity. acs.org

C-7 and C-8 Positions: For quinoline-based COX-2 inhibitors, increasing the lipophilicity of substituents at the C-7 and C-8 positions led to increased cytotoxicity against MCF-7 breast cancer cells. nih.gov In another study, the introduction of a phenyl ring at position 7 of a quinazoline (B50416) derivative doubled its activity against the MCF-7 cell line compared to substitutions at other positions. nih.gov

The following table summarizes the observed effects of various substitutions on the biological activity of 2-phenylquinoline derivatives.

| Compound Series | Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 2-Phenylquinolines | C-2 Phenyl Ring | Removal of p-propoxy group | Loss of anti-coronavirus activity | acs.org |

| 2-Phenylquinolines | C-2 Phenyl Ring | Replacement with 5-chlorothienyl | Loss of anti-coronavirus activity | acs.org |

| 2-Phenylquinolines | C-4 | 6,7-dimethoxytetrahydroisoquinoline | Potent activity against SARS-CoV-2 helicase | acs.org |

| 2-Phenylquinolines | C-2 Phenyl Ring | Introduction of various aryl moieties | Improved NorA efflux pump inhibition | nih.gov |

| Quinoline Derivatives | C-2 Phenyl Ring (para-position) | Methylsulfonyl group | Potent and selective COX-2 inhibition | nih.gov |

| Quinoline Derivatives | C-7, C-8 | Lipophilic groups | Increased cytotoxicity on MCF-7 cells | nih.gov |

Role of Functional Groups in Pharmacological Efficacy

The specific functional groups on the 4-hydroxy-6-methoxy-2-phenylquinoline (B102221) scaffold are the primary drivers of its pharmacological effects. The interplay between the hydroxyl, methoxy, and phenyl groups defines the molecule's ability to interact with enzymes and receptors. nih.govmdpi.com

The hydroxyl group at C-4 can act as both a hydrogen bond donor and acceptor, which is crucial for binding to active sites of proteins. nih.gov The methoxy group at C-6, being an electron-donating group, can influence the electron density of the quinoline ring system, potentially enhancing binding affinity or altering metabolic stability. nih.gov The phenyl group at C-2 provides a large, hydrophobic surface that can engage in π-π stacking or hydrophobic interactions with biological targets. nih.govrsc.org

For example, SAR studies have demonstrated that modifications to these core functional groups lead to significant changes in activity. The conversion of a C-4 carboxylic acid to a primary alcohol (hydroxyl group) was critical for P-gp inhibitory activity. nih.gov Similarly, the presence of an electron-donating methoxy group was found to be beneficial for antimalarial activity in certain quinoline hybrids. nih.gov The strategic placement of a methylsulfonyl group on the C-2 phenyl ring was essential for selective COX-2 inhibition. nih.gov

Scaffold Modifications and Hybrid Molecule Design

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its versatility and presence in numerous biologically active compounds. mdpi.comfrontiersin.org Modifying the core 2-phenylquinoline scaffold or creating hybrid molecules by combining it with other pharmacophores is a common strategy to develop novel therapeutic agents with enhanced or dual-action properties. researchgate.net

Examples of this approach include:

Hybridization with other heterocycles: Linking the quinoline scaffold to other heterocyclic systems, such as triazolo-pyrazine or imidazo-pyrazine, has been explored to create c-Met inhibitors. nih.gov

Combination with natural product motifs: A hybridization approach linking the 1,4-naphthoquinone (B94277) moiety (found in many natural products) with a 4-aza-podophyllotoxin scaffold, which incorporates a quinoline-like structure, has been used to design inhibitors of tubulin polymerization. mdpi.com

Scaffold hopping and functionalization: Researchers have designed new series of compounds by replacing or functionalizing parts of the 2-phenylquinoline core. For instance, replacing the C-2 phenyl group with other aryl moieties was investigated to create potent NorA efflux pump inhibitors. nih.gov The creation of hybrid molecules by combining the 4-hydroxy-2-quinolinone framework with substituted benzoic or cinnamic acid motifs has been used to develop multi-target anti-inflammatory agents. mdpi.com

This strategy of creating hybrid molecules aims to leverage the beneficial properties of each component to achieve improved pharmacological profiles, overcome drug resistance, or target multiple pathways simultaneously. researchgate.net

The table below provides examples of scaffold modifications and their intended biological outcomes.

| Original Scaffold | Modification/Hybrid Partner | Target/Application | Reference |

| 2-Phenylquinoline | Various aryl moieties at C-2 | NorA efflux pump inhibitors | nih.gov |

| 2,4-bis(aminomethylphenyl)quinazoline | Phenyl group at C-6 or C-7 | Anticancer (G-Quadruplex targeting) | nih.gov |

| 4-Hydroxy-2-quinolinone | Substituted benzoic/cinnamic acids | Multi-target anti-inflammatory agents | mdpi.com |

| 1,4-Naphthoquinone | 4-Aza-podophyllotoxin (quinoline-like) | Tubulin polymerization inhibitors | mdpi.com |

| Quinoline | Thiazole moiety | Antimicrobial agents | researchgate.net |

Ligand-Receptor Interaction Analysis

The intricate dance between a ligand and its receptor is fundamental to its biological activity. For the compound 4-Hydroxy-6-methoxy-2-phenylquinoline, understanding its interactions within the binding pocket of a target protein is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues. While specific experimental data on the ligand-receptor interactions of 4-Hydroxy-6-methoxy-2-phenylquinoline is not extensively available in the public domain, valuable insights can be gleaned from computational modeling and the study of structurally related quinoline derivatives.

In Silico Modeling and Docking Studies of Structurally Related Compounds

Molecular docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Studies on analogous 6-methoxy-2-arylquinoline derivatives as inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance, offer a framework for understanding how 4-Hydroxy-6-methoxy-2-phenylquinoline might interact with a target binding site. nih.gov

In a study focused on 6-methoxy-2-arylquinolines, several compounds were docked into a homology model of human P-gp. nih.gov The analysis revealed that these molecules, which share the core scaffold of 4-Hydroxy-6-methoxy-2-phenylquinoline, likely bind within the transmembrane domain of P-gp. The interactions were predominantly characterized by hydrophobic interactions and, in some cases, hydrogen bonding.

For instance, the docking poses of these analogues indicated that the quinoline ring system and the 2-phenyl group fit into a hydrophobic pocket formed by amino acid residues such as valine, glycine, and serine. plos.org The methoxy group at the 6-position, a key feature of the target compound, was also observed to contribute to the binding, likely through hydrophobic interactions within the pocket.

Key Interaction Types

Based on the analysis of related compounds, the following types of interactions are likely to be significant for the binding of 4-Hydroxy-6-methoxy-2-phenylquinoline to a receptor:

Hydrogen Bonding: The hydroxyl group at the 4-position of the quinoline ring is a potential hydrogen bond donor and acceptor. This group could form crucial hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine) in the binding site, thereby anchoring the ligand in a specific orientation. plos.org

Hydrophobic Interactions: The phenyl ring at the 2-position and the quinoline core itself are largely hydrophobic. These moieties are expected to engage in van der Waals and pi-pi stacking interactions with nonpolar amino acid residues within the binding pocket.

Methoxy Group Contribution: The methoxy group at the 6-position can participate in hydrophobic interactions and may also influence the electronic properties of the quinoline ring system, which can modulate its binding affinity.

Data from Related Quinolines

To illustrate the potential binding characteristics, the following table summarizes the docking scores and key interacting residues for a series of 6-methoxy-2-arylquinoline derivatives targeting P-glycoprotein, as reported in a study on P-gp inhibitors. nih.gov It is important to note that these are analogous compounds, and the data should be interpreted as indicative of the potential interactions of 4-Hydroxy-6-methoxy-2-phenylquinoline.

| Compound Derivative (Analogue to 4-Hydroxy-6-methoxy-2-phenylquinoline) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |

| (6-methoxy-2-phenylquinolin-4-yl)methanol | -7.8 | Val314, Gly183, Ser315 | Hydrogen Bond, Hydrophobic |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | -7.2 | Val314, Asn52, Ser317 | Hydrophobic |

| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid | -8.1 | Val314, Gly183, Asn318 | Hydrogen Bond, Pi-Pi Stacking |

This table is generated based on data from analogous compounds and is for illustrative purposes to predict the potential interactions of 4-Hydroxy-6-methoxy-2-phenylquinoline.

Rational Drug Design Implications

The insights gained from ligand-receptor interaction analysis of related compounds provide a solid foundation for the rational design of novel derivatives of 4-Hydroxy-6-methoxy-2-phenylquinoline with improved biological activity. For example, modifications to the phenyl ring could be explored to enhance hydrophobic interactions. Introducing additional hydrogen bond donors or acceptors at specific positions could also lead to stronger and more selective binding.

Computational approaches, such as molecular dynamics simulations, can further refine our understanding of the stability of the ligand-receptor complex and the energetic contributions of individual interactions. nih.gov These in silico methods, when used in conjunction with experimental validation, are invaluable in the iterative process of drug discovery and development.

Mechanistic Investigations of 4 Hydroxy 6 Methoxy 2 Phenylquinoline and Analogues

Cellular and Molecular Targets Identification

The biological activity of 4-hydroxy-6-methoxy-2-phenylquinoline (B102221) and its analogues stems from their interaction with several key cellular and molecular targets. Investigations have identified these targets to be crucial enzymes, nucleic acid structures, and membrane proteins involved in cell proliferation and survival.

One of the primary targets identified for 2-phenylquinoline (B181262) derivatives is the NorA efflux pump in Staphylococcus aureus. nih.gov These compounds act as efflux pump inhibitors (EPIs), a mechanism that restores the efficacy of antibiotics like ciprofloxacin (B1669076) against resistant bacterial strains. nih.gov Another significant target is the human P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance in cancer. nih.gov Analogues of 6-methoxy-2-arylquinoline have been shown to inhibit P-gp, suggesting a role in overcoming chemotherapy resistance. nih.gov

In the realm of anticancer research, quinoline (B57606) derivatives have been found to target DNA topoisomerases. ekb.egmdpi.com Specifically, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors . nih.gov TOP1 inhibitors function by trapping the enzyme-DNA cleavage complex, which ultimately leads to cell death. nih.govnih.gov

Furthermore, certain 2-phenylquinoline analogues have been shown to interact with and stabilize non-canonical DNA structures known as G-quadruplexes (G4) . nih.gov These structures are found in G-rich regions of the genome, such as telomeres, and are considered important targets for anticancer drug development. nih.govresearchgate.net By binding to G4 structures, these compounds can interfere with processes like telomere maintenance. nih.gov

Other identified molecular targets for quinoline derivatives include tubulin , where inhibition of its polymerization can arrest the cell cycle, and various protein kinases involved in cell signaling. ekb.egnih.gov

Table 1: Identified Molecular Targets of 2-Phenylquinoline Analogues

| Target | Organism/Cell Type | Compound Class | Observed Effect | Reference(s) |

|---|---|---|---|---|

| NorA Efflux Pump | Staphylococcus aureus | 2-Phenylquinolines | Inhibition of antibiotic efflux, restoration of antibiotic susceptibility | nih.gov |

| P-glycoprotein (P-gp) | Human gastric carcinoma cells | 6-Methoxy-2-arylquinolines | Inhibition of rhodamine 123 efflux | nih.gov |

| Topoisomerase I (TOP1) | Human cancer cell lines | 4-Alkoxy-2-arylquinolines | Enzyme poisoning, induction of DNA damage | nih.gov |

| G-Quadruplex (G4) DNA | Human cancer cell lines | 2,4-bis-phenyl-quinolines | Stabilization of G4 structures, telomerase inhibition | nih.gov |

| Tubulin | Human cancer cell lines | Benzotriazole-substituted 2-phenylquinazolines | Inhibition of polymerization, cell cycle arrest | nih.gov |

Cell Cycle Perturbation Analysis (e.g., S-phase, G2/M arrest)

Analogues of 4-hydroxy-6-methoxy-2-phenylquinoline have demonstrated the ability to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. ekb.eg This perturbation often leads to cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.

Studies on benzotriazole-substituted 2-phenylquinazolines, a structurally related class of compounds, revealed that they act as tubulin polymerization inhibitors. nih.gov This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase . nih.gov Similarly, research on a series of 2-styrylquinoline (B1231325) derivatives has shown that these compounds can induce cell cycle arrest, contributing to their anticancer activity. nih.gov This effect was observed to be independent of the p53 tumor suppressor protein, indicating a broad applicability against various cancer types. nih.gov The induction of G2/M phase arrest is a critical event that can precede programmed cell death, or apoptosis. nih.gov

Apoptotic Pathway Elucidation

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies. Several studies have confirmed that quinoline derivatives can trigger this process through various molecular pathways.

A newly synthesized quinolin-4-one derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1) , was found to induce apoptosis in human leukemia cells (HL-60). nih.gov Mechanistic studies showed that YYK1 treatment led to an increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential. nih.gov This suggests the involvement of the intrinsic apoptotic pathway. nih.gov The study concluded that YYK1 triggers both extrinsic and intrinsic apoptotic pathways through the ROS-mediated activation of p38 MAPK signaling. nih.gov

In another investigation, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was shown to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov The apoptotic mechanism involved the activation of Caspase-3 and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

Furthermore, studies on 2-styrylquinolines have demonstrated their ability to activate a p53-independent apoptotic pathway. nih.gov This was linked to the generation of reactive oxygen species and subsequent changes in the cellular redox balance, highlighting oxidative stress as a key trigger for apoptosis induced by these compounds. nih.gov The observation of nuclear disintegration and chromatin fragmentation in HCT-116 colon cancer cells treated with a 2-oxo-3-phenylquinoxaline derivative further confirms the induction of apoptosis. rsc.org

Signal Transduction Pathway Modulation

The ability of 4-hydroxy-6-methoxy-2-phenylquinoline analogues to influence cellular fate is closely linked to their modulation of key signal transduction pathways. These pathways regulate fundamental cellular processes, and their dysregulation is a common feature of cancer.

Research has shown that quinoline derivatives can significantly alter signaling cascades. For instance, the quinolin-4-one derivative YYK1 was found to trigger apoptosis in leukemia cells by upregulating the p38 MAPK signaling pathway . nih.gov This activation was shown to be dependent on the generation of oxidative stress. nih.gov

Conversely, the quinoline derivative 6MN-4-AQ was observed to suppress the Akt/mTOR signaling pathway in pancreatic cancer cells. nih.gov The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The study also found that 6MN-4-AQ treatment induced endoplasmic reticulum (ER) stress, which, in conjunction with Akt/mTOR inhibition, led to both autophagy and apoptosis. nih.gov The majority of quinazoline (B50416) derivatives with anticancer activity have been identified as protein kinase inhibitors, which interfere with DNA replication and transcription to halt tumor growth. mdpi.com

DNA Interaction Studies (e.g., intercalation, topoisomerase poisoning)

Direct interaction with DNA or enzymes that process DNA is a significant mechanism of action for many chemotherapeutic agents. Analogues of 4-hydroxy-6-methoxy-2-phenylquinoline have been investigated for such interactions.

One major finding is the activity of certain quinoline derivatives as topoisomerase poisons . nih.gov A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were discovered to be potent inhibitors of human topoisomerase I (TOP1). nih.gov These compounds act by stabilizing the TOP1-DNA cleavage complex (TOP1cc), which prevents the re-ligation of the DNA strand and leads to the accumulation of DNA breaks, ultimately triggering cell death. nih.govnih.gov This interfacial inhibition mechanism involves both hydrophobic interactions with DNA base pairs and hydrogen bonding with TOP1 residues. nih.gov

In addition to enzyme poisoning, some quinoline derivatives can interact directly with specific DNA structures. Novel 2,4-bis-phenyl-quinoline derivatives have been shown to target and stabilize G-quadruplex (G4) DNA structures . nih.govresearchgate.net G4 structures are non-canonical four-stranded DNA conformations that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. nih.gov Stabilization of these structures by small molecule ligands can inhibit the activity of enzymes like telomerase and interfere with gene expression, thereby exerting an anticancer effect. nih.gov

Efflux Pump Mechanism Characterization (e.g., NorA efflux pump inhibition)

A critical mechanism by which 4-hydroxy-6-methoxy-2-phenylquinoline analogues exert their effects, particularly in the context of antimicrobial activity and overcoming multidrug resistance, is through the inhibition of efflux pumps.

Extensive research has focused on the NorA efflux pump in Staphylococcus aureus, a major facilitator superfamily (MFS) transporter that confers resistance to fluoroquinolones and other biocides. nih.gov Numerous studies have demonstrated that 2-phenylquinoline derivatives are potent inhibitors of NorA. nih.gov The introduction of a methoxy (B1213986) group at the C-6 position of the 2-phenylquinoline core was found to significantly enhance NorA inhibitory activity while reducing toxicity to human cells. eurekaselect.com These inhibitors work by restoring the intracellular concentration of antibiotics like ciprofloxacin, thereby re-sensitizing resistant bacteria. nih.gov

Beyond bacterial pumps, related quinoline analogues have been characterized as inhibitors of human efflux pumps involved in cancer drug resistance. A series of 6-methoxy-2-arylquinoline derivatives were designed and evaluated as inhibitors of P-glycoprotein (P-gp) . nih.gov P-gp is a well-known ATP-binding cassette (ABC) transporter that actively extrudes a wide range of chemotherapy drugs from cancer cells. The study identified alcoholic quinoline derivatives that significantly inhibited the efflux of the P-gp substrate rhodamine 123, with potency greater than the known inhibitor verapamil. nih.gov Structure-activity relationship data highlighted that a hydroxylmethyl group at position 4 of the quinoline ring plays a key role in P-gp inhibition. nih.gov

Table 2: Characterization of Efflux Pump Inhibition by 2-Phenylquinoline Analogues

| Efflux Pump | Organism/Cell Line | Compound Type | Key Structural Feature for Activity | Mechanism of Action | Reference(s) |

|---|---|---|---|---|---|

| NorA | Staphylococcus aureus (resistant strains) | 6-Methoxy-2-phenylquinoline (B1600625) derivatives | Methoxy group at C-6 position | Blocks substrate binding/extrusion, restores antibiotic susceptibility | nih.goveurekaselect.com |

| P-glycoprotein (P-gp) | Human multidrug-resistant gastric carcinoma cells | 6-Methoxy-2-arylquinoline derivatives | Hydroxymethyl group at C-4 position | Competitive inhibition of substrate efflux | nih.gov |

Computational and Theoretical Chemistry of 4 Hydroxy 6 Methoxy 2 Phenylquinoline

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Hydroxy-6-methoxy-2-phenylquinoline (B102221). While specific DFT studies on this exact molecule are not widely published, research on structurally similar compounds, such as 3-cyano-4-hydroxy-2-phenylquinoline derivatives, provides a strong basis for understanding its quantum chemical properties. yok.gov.tr These studies typically utilize methods like B3LYP with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate various electronic parameters. yok.gov.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. benthamdirect.com For quinoline (B57606) derivatives, DFT calculations are used to determine these energy values, which indicate that charge transfer can occur within the molecule. benthamdirect.comacs.org

Interactive Data Table: Representative DFT-Calculated Energies for a Substituted 4-Hydroxy-2-phenylquinoline Analog

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Note: These values are representative and based on calculations for structurally similar compounds.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These descriptors, including chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's stability and reactivity. nih.gov For quinoline derivatives, these parameters are predictive of their chemical behavior. nih.gov

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Value Range for Organic Molecules |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4-6 eV |

| Chemical Softness (S) | 1 / (2η) | 0.08-0.125 eV-1 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3-5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5 to -3 eV |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is widely used in drug discovery to understand the interactions between a small molecule and its biological target. researchgate.netresearchgate.net For quinoline derivatives, molecular docking studies have been performed to investigate their binding modes with various protein targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.net

Studies on 2-phenylquinoline (B181262) derivatives have shown that these compounds can interact with the active sites of proteins through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the quinoline ring often engages in π-π stacking with aromatic amino acid residues like tyrosine, while the nitrogen atom can act as a hydrogen bond acceptor. The hydroxyl and methoxy (B1213986) groups on 4-Hydroxy-6-methoxy-2-phenylquinoline would be expected to form specific hydrogen bonds with the protein, enhancing binding affinity and selectivity.

Prediction of Physicochemical and ADME Properties (e.g., Lipinski's Rule of Five, Human Intestinal Absorption)

The prediction of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in evaluating the drug-likeness of a compound. These properties can be estimated using computational models, which help to identify potential liabilities early in the drug discovery process.

Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a compound. It states that a compound is more likely to be orally active if it has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated logP (octanol-water partition coefficient) not exceeding 5.

For 4-Hydroxy-6-methoxy-2-phenylquinoline, the predicted physicochemical properties are as follows:

Interactive Data Table: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

| Property | Value | Lipinski's Rule Compliance |

| Molecular Weight | 251.28 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| XLogP3 | 3.2 | Yes |

| Violations | 0 | Passes |

Data sourced from PubChem.

The compound fully complies with Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. In silico ADME predictions for quinoline derivatives often indicate good human intestinal absorption.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are used to predict the activity of new compounds and to understand which molecular features are important for activity. researchgate.net

Several QSAR studies have been conducted on quinoline derivatives, including 2-phenylquinolines and 8-hydroxyquinolines, to model their anticancer and antimicrobial activities. These studies often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build the QSAR models. For instance, a QSAR study on 2-phenylquinoline derivatives identified that increased lipophilicity and certain steric properties were crucial for their biological activity. While a specific QSAR model for 4-Hydroxy-6-methoxy-2-phenylquinoline is not available, the existing models for related compounds suggest that the substituents at the 2, 4, and 6 positions play a significant role in determining its biological activity.

Advanced Characterization and Analytical Techniques in Quinoline Research

Spectroscopic Characterization Methods (e.g., ¹H NMR, ¹³C NMR, IR, MS, HRMS)

Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized or isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. Infrared (IR) spectroscopy identifies the functional groups present, while Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) determine the molecular weight and elemental composition.

For comparative purposes, the experimental data for a closely related isomer, 6-Methoxy-4-phenylquinoline, is presented below. rsc.org It is important to note that the substitution pattern will lead to differences in the chemical shifts and coupling constants for 4-Hydroxy-6-methoxy-2-phenylquinoline (B102221).

Table 1: Spectroscopic Data for the Related Isomer, 6-Methoxy-4-phenylquinoline

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 8.79 (d, J = 4.4 Hz, 1H), 8.07 (d, J = 9.2 Hz, 1H), 7.55-7.45 (m, 5H), 7.38 (dd, J = 9.2, 2.8 Hz, 1H), 7.27 (d, J = 4.4 Hz, 1H), 7.19 (d, J = 2.7 Hz, 1H), 3.78 (s, 3H) | rsc.org |